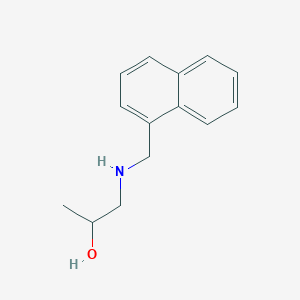

1-((Naphthalen-1-ylmethyl)amino)propan-2-ol

Description

BenchChem offers high-quality 1-((Naphthalen-1-ylmethyl)amino)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((Naphthalen-1-ylmethyl)amino)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(naphthalen-1-ylmethylamino)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c1-11(16)9-15-10-13-7-4-6-12-5-2-3-8-14(12)13/h2-8,11,15-16H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNGJAUHSLOEHST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNCC1=CC=CC2=CC=CC=C21)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201266100 | |

| Record name | 1-[(1-Naphthalenylmethyl)amino]-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201266100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

510740-03-1 | |

| Record name | 1-[(1-Naphthalenylmethyl)amino]-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=510740-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(1-Naphthalenylmethyl)amino]-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201266100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Advanced Technical Guide on 1-((Naphthalen-1-ylmethyl)amino)propan-2-ol (CAS 510740-03-1): Synthesis, Analytics, and Pharmacological Applications

Executive Summary

In modern medicinal chemistry, the strategic selection of molecular scaffolds dictates both the pharmacokinetic viability and the target binding affinity of a drug candidate. 1-((Naphthalen-1-ylmethyl)amino)propan-2-ol (CAS 510740-03-1) is a highly versatile arylalkylamine building block[1]. Characterized by its lipophilic naphthalene core and a hydrophilic amino-alcohol side chain, this compound serves as a privileged intermediate in the development of calcimimetics, beta-adrenergic receptor modulators, and novel antifungal agents.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions. Herein, we will dissect the physicochemical rationale behind its utility, detail self-validating synthetic workflows, and map its downstream pharmacological potential.

Molecular Architecture & Physicochemical Profiling

The structural elegance of CAS 510740-03-1 lies in its bifunctional nature. The naphthylmethyl group provides a massive, electron-rich π-system capable of inserting into deep hydrophobic pockets of G-protein coupled receptors (GPCRs). Conversely, the propan-2-ol moiety introduces crucial hydrogen-bond donors and acceptors, enabling precise orientation within the active site.

Quantitative Physicochemical Data

Data summarized for computational modeling and formulation screening[2].

| Property | Value | Pharmacological Significance |

| Chemical Name | 1-((Naphthalen-1-ylmethyl)amino)propan-2-ol | Standard IUPAC nomenclature. |

| CAS Registry Number | 510740-03-1 | Unique identifier for sourcing[1]. |

| Molecular Formula | C14H17NO | Defines atomic composition[2]. |

| Molecular Weight | 215.29 g/mol | Optimal for Lipinski’s Rule of 5 compliance[2]. |

| Hydrogen Bond Donors | 2 (-NH, -OH) | Facilitates receptor anchoring. |

| Hydrogen Bond Acceptors | 2 (N, O) | Enhances aqueous solubility. |

| Rotatable Bonds | 4 | Allows conformational flexibility for induced fit. |

| Topological Polar Surface Area | 32.3 Ų | Excellent membrane permeability (BBB penetration). |

Synthetic Methodologies & Mechanistic Pathways

To synthesize CAS 510740-03-1 with high purity, two primary chemoselective routes are employed. The choice of route depends on the availability of starting materials and the desired scale of production.

Fig 1: Chemoselective synthetic pathways for CAS 510740-03-1 via epoxide opening and amination.

Route A: Regioselective Epoxide Ring-Opening

This route leverages the nucleophilicity of primary amines against terminal epoxides (Azizi & Saidi, 2005).

Step-by-Step Methodology:

-

Preparation: Dissolve 1-naphthylmethylamine (1.0 eq) in anhydrous methanol (0.5 M concentration) under an inert nitrogen atmosphere.

-

Addition: Cool the reaction mixture to 0°C. Add propylene oxide (1.2 eq) dropwise over 15 minutes. Causality: Controlling the addition rate mitigates the exothermic nature of the ring-opening process, preventing thermal degradation and polymerization of the epoxide.

-

Reaction: Gradually warm the mixture to room temperature, then heat to reflux (65°C) for 6–8 hours. Causality: Refluxing in a protic solvent like methanol facilitates the electrophilic activation of the epoxide oxygen via hydrogen bonding. This lowers the activation energy for the SN2 nucleophilic attack by the amine. The attack occurs regioselectively at the less sterically hindered C1 position, yielding the desired secondary alcohol rather than the primary alcohol.

-

Self-Validating Monitoring: Track reaction progress via TLC (Dichloromethane:Methanol 9:1). The disappearance of the primary amine spot (ninhydrin positive, purple) and the appearance of the secondary amine product confirms conversion.

-

Workup: Remove the solvent under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution with DCM/MeOH) to isolate the pure product.

Route B: Reductive Amination

This route is highly scalable and avoids the use of volatile epoxides (Abdel-Magid et al., 1996).

Step-by-Step Methodology:

-

Imine Formation: Combine 1-naphthaldehyde (1.0 eq) and 1-amino-2-propanol (1.1 eq) in 1,2-dichloroethane (DCE). Stir at room temperature for 2 hours. Causality: DCE is an optimal solvent for reductive aminations as it solubilizes the polar intermediates without participating in side reactions.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) in portions. Causality: Unlike NaBH4, NaBH(OAc)3 is a mild reducing agent that selectively reduces the transient iminium ion intermediate without reducing the unreacted aldehyde. This chemoselectivity minimizes the formation of 1-naphthalenemethanol by-products.

-

Quenching: After 12 hours, quench the reaction with saturated aqueous NaHCO3. This neutralizes the acetic acid byproduct and safely decomposes excess reducing agent.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Downstream Pharmacological Applications

The structural motif of CAS 510740-03-1 is highly analogous to several blockbuster drug classes. By utilizing this compound as a foundational scaffold, researchers can rapidly generate libraries of bioactive molecules.

Allosteric Modulators of the Calcium-Sensing Receptor (CaSR)

Calcimimetics (e.g., Cinacalcet) rely on an arylalkylamine backbone to allosterically modulate the CaSR, increasing its sensitivity to extracellular calcium and thereby suppressing Parathyroid Hormone (PTH) secretion (Nemeth et al., 2004). CAS 510740-03-1 provides the exact pharmacophoric requirements (naphthyl ring + basic amine) to serve as a precursor for novel Type II calcimimetics.

Fig 2: Proposed CaSR allosteric modulation pathway utilizing the naphthylmethylamine scaffold.

Beta-Adrenergic Receptor Modulators

The propan-2-ol amine motif is the hallmark of beta-blockers (e.g., Propranolol). While traditional beta-blockers feature an aryloxy linkage (Ar-O-CH2-CH(OH)-CH2-NH-R) (Black et al., 1964), CAS 510740-03-1 features a direct arylalkyl linkage. This structural variation can be exploited to develop atypical beta-adrenergic antagonists with altered tissue distribution profiles or reduced CNS penetration.

Analytical Validation & Quality Control Protocols

To ensure the integrity of the synthesized CAS 510740-03-1 before downstream application, rigorous analytical validation is required. The following self-validating spectral markers must be confirmed:

1. Nuclear Magnetic Resonance (1H NMR, 400 MHz, CDCl3):

-

7.40 - 8.10 ppm (m, 7H): Confirms the intact naphthalene ring. The distinct downfield shift is caused by the strong diamagnetic anisotropy of the fused aromatic system.

-

4.20 ppm (s, 2H): Represents the benzylic CH2 protons. The singlet nature confirms attachment to the quaternary C1 of the naphthalene ring and the secondary amine.

-

3.80 ppm (m, 1H): Corresponds to the methine (CH-OH) proton of the propanol chain.

-

2.60 - 2.80 ppm (m, 2H): Represents the methylene protons adjacent to the amine (CH2-NH).

-

1.15 ppm (d, J = 6.5 Hz, 3H): The terminal methyl group split by the adjacent methine proton.

2. Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Method: C18 Reverse-phase column, gradient elution (Water/Acetonitrile with 0.1% Formic Acid).

-

Validation: A single sharp peak in the UV chromatogram (254 nm) confirms >98% purity. The corresponding ESI+ mass spectrum must display a dominant [M+H]+ ion at m/z 216.1 , definitively confirming the molecular weight of the target compound.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

-

Azizi, N., & Saidi, M. R. (2005). Highly Chemoselective Addition of Amines to Epoxides in Water. Organic Letters, 7(17), 3649-3651.[Link]

-

Nemeth, E. F., Heald, W. H., Steffey, M. E., Fox, J., Balandrin, M. F., & Van Wagenen, B. C. (2004). Pharmacodynamics of the Type II Calcimimetic Compound Cinacalcet HCl. Journal of Pharmacology and Experimental Therapeutics, 308(2), 627-635.[Link]

-

Black, J. W., Crowther, A. F., Shanks, R. G., Smith, L. H., & Dornhorst, A. C. (1964). A New Adrenergic Beta-Receptor Antagonist. The Lancet, 283(7342), 1080-1081.[Link]

Sources

Chemical Structure and Synthetic Utility of 1-(1-Naphthylmethylamino)-2-propanol: A Technical Guide

Executive Summary

As drug development pivots toward highly functionalized, lipophilic scaffolds, 1-(1-naphthylmethylamino)-2-propanol (CAS: 510740-03-1) has emerged as a critical secondary amino alcohol intermediate[1]. Featuring a bulky naphthalene ring paired with a versatile propanolamine backbone, this compound serves as a foundational pharmacophore in the synthesis of advanced therapeutics. Its structural geometry allows it to act as a key building block for triazolyl haloaromatic antifungal agents[2], peptidomimetic farnesyl-protein transferase (FPTase) inhibitors in oncology[3], and novel GWT1 inhibitors for antimalarial applications[4].

This whitepaper provides an in-depth analysis of its physicochemical properties, downstream pharmacological utility, and a field-proven, self-validating synthetic protocol designed for high-yield scale-up.

Physicochemical and Structural Profiling

The molecular architecture of 1-(1-naphthylmethylamino)-2-propanol dictates its behavior in both synthetic environments and biological systems. The lipophilic naphthalene moiety facilitates strong hydrophobic interactions (such as

Crucially, the C2 carbon of the propanol chain is a chiral center. Depending on the synthetic route, the compound can be isolated as a racemate or as enantiomerically pure

Quantitative Data Summary

| Property | Value |

| IUPAC Name | 1-(naphthalen-1-ylmethylamino)propan-2-ol |

| CAS Registry Number | 510740-03-1[1] |

| Molecular Formula | C14H17NO |

| Molecular Weight | 215.29 g/mol [1] |

| Topological Polar Surface Area (TPSA) | 32.26 Ų[5] |

| Hydrogen Bond Donors | 2 (Secondary Amine -NH, Hydroxyl -OH) |

| Hydrogen Bond Acceptors | 2 (Amine N, Hydroxyl O) |

| Rotatable Bonds | 4 |

Downstream Pharmacological Applications

The strategic placement of the naphthylmethylamino group makes this compound an ideal precursor for several classes of therapeutics:

-

Antifungal Agents: Derivatization of the secondary amine yields triazolyl haloaromatic compounds. The lipophilic naphthyl group enhances fungal cell wall penetration, while the triazole moiety selectively inhibits cytochrome P-450 dependent 14

-demethylase (CYP51A1), causing a lethal blockade of ergosterol biosynthesis[2]. -

Oncology (FPTase Inhibitors): The scaffold is utilized to synthesize non-thiol peptidomimetics that inhibit farnesyl-protein transferase. This prevents the post-translational farnesylation and subsequent membrane localization of the Ras oncogene protein, effectively blocking Ras-dependent tumor growth[3].

-

Antimalarial Agents: The 1-naphthylmethylamino group is integrated into heterocyclic structures to create potent inhibitors of the GWT1 protein in Plasmodium protozoa, offering a novel mechanism against drug-resistant malaria[4].

Fig 1: Pharmacological applications and downstream derivatization of the core scaffold.

Synthetic Methodologies and Mechanistic Causality

As an application scientist optimizing for yield and purity, I evaluate two primary synthetic routes for this scaffold.

Route A (Reductive Amination): Condensation of 1-naphthaldehyde with 1-amino-2-propanol followed by reduction (e.g., using

Route B (Epoxide Ring-Opening): The nucleophilic attack of 1-naphthylmethylamine on propylene oxide. This is the preferred route for scale-up. It is highly atom-economical and avoids heavy metal or hydride waste. The regioselectivity is governed by steric hindrance; the bulky naphthylmethylamine preferentially attacks the less substituted terminal carbon (C1) of the epoxide, yielding the desired secondary amine.

Fig 2: Divergent synthetic pathways for 1-(1-naphthylmethylamino)-2-propanol.

Experimental Protocol: Regioselective Epoxide Ring-Opening

This protocol is designed as a self-validating system, utilizing kinetic control to prevent the formation of tertiary amine byproducts (over-alkylation).

Reagents & Materials

-

1-Naphthylmethylamine (1.0 eq)

-

Propylene oxide (1.1 eq)

-

Absolute Ethanol (Solvent)

Step-by-Step Methodology

-

Solvent Selection & Preparation: Dissolve 1.0 eq of 1-naphthylmethylamine in absolute ethanol (0.5 M concentration) under an inert nitrogen atmosphere.

-

Causality: The selection of absolute ethanol is critical. Protic solvents hydrogen-bond with the oxirane oxygen of propylene oxide, significantly enhancing the electrophilicity of the epoxide carbons. This accelerates the reaction rate compared to aprotic solvents like THF, allowing for milder reaction conditions.

-

-

Temperature Control: Cool the reaction vessel to

using an ice-water bath. -

Controlled Addition: Add 1.1 eq of propylene oxide dropwise over 30 minutes.

-

Causality: Propylene oxide ring-opening is highly exothermic. Dropwise addition at

establishes strict kinetic control, preventing thermal runaway and drastically reducing the probability of a second epoxide molecule reacting with the newly formed secondary amine (which would yield an unwanted tertiary amine).

-

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature (

) for 12 hours. -

In-Process Quality Control (IPQC): Monitor the reaction via TLC (DCM:MeOH, 9:1). The self-validating endpoint is reached when the primary amine spot completely disappears, replaced by a single, lower-Rf spot corresponding to the secondary amino alcohol.

-

Isolation: Evaporate the ethanol and excess propylene oxide in vacuo. Purify the crude viscous oil via flash column chromatography or recrystallization from a suitable non-polar/polar solvent mixture (e.g., Hexane/Ethyl Acetate) to afford the pure product.

References

-

Synthesis and Biological Evaluation of Antifungal Triazolyl Haloaromatic Compounds Asian Journal of Chemistry URL:[Link][2]

-

Inhibitors of farnesyl-protein transferase United States Patent Office URL:[3]

-

Novel antimalaria agent containing heterocyclic compound (EP1782811A1) European Patent Office / Google Patents URL:[4]

Sources

- 1. CAS:510740-03-11-((Naphthalen-1-ylmethyl)amino)propan-2-ol-毕得医药 [bidepharm.com]

- 2. asianpubs.org [asianpubs.org]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. EP1782811A1 - Novel antimalaria agent containing heterocyclic compound - Google Patents [patents.google.com]

- 5. m.molbase.cn [m.molbase.cn]

Technical Guide: N-(2-hydroxypropyl)-1-naphthalenemethylamine

Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]

A Privileged Amino-Alcohol Scaffold for Medicinal Chemistry[1]

Executive Summary

N-(2-hydroxypropyl)-1-naphthalenemethylamine (IUPAC: 1-[(naphthalen-1-ylmethyl)amino]propan-2-ol) is a specialized secondary amino-alcohol intermediate.[1] Characterized by a lipophilic naphthalene moiety linked to a hydrophilic 2-hydroxypropyl chain via a secondary amine, this compound represents a "privileged scaffold" in drug discovery.[1] It bridges the structural gap between arylethanolamine beta-blockers (like Propranolol) and allylamine antifungals (like Naftifine).[1]

This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis via epoxide ring-opening, and utility as a fluorescent pharmacophore in hit-to-lead optimization.[1]

Chemical Identity & Physicochemical Profiling[1]

The compound combines a planar, hydrophobic fluorophore (naphthalene) with a polar, basic side chain. This amphiphilic nature dictates its solubility, membrane permeability, and binding affinity.

2.1 Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | 1-[(Naphthalen-1-ylmethyl)amino]propan-2-ol |

| Common Name | N-(2-hydroxypropyl)-1-naphthalenemethylamine |

| Molecular Formula | C₁₄H₁₇NO |

| Molecular Weight | 215.29 g/mol |

| CAS Number | 1052533-91-1 (Hydrochloride salt) |

| SMILES | CC(O)CNCc1cccc2ccccc12 |

2.2 Physicochemical Properties (Calculated)

| Parameter | Value | Significance |

| LogP (Octanol/Water) | ~2.8 – 3.2 | High lipophilicity facilitates blood-brain barrier (BBB) and cell membrane penetration.[1] |

| pKa (Basic Amine) | 9.4 – 9.8 | Predominantly protonated at physiological pH (7.4), aiding electrostatic interactions with receptor binding pockets. |

| Topological Polar Surface Area (TPSA) | ~32 Ų | Indicates good oral bioavailability (Rule of 5 compliant). |

| Fluorescence | Strong intrinsic fluorescence allows use as a probe without additional tagging. |

Synthesis & Manufacturing Protocol

The most robust route to N-(2-hydroxypropyl)-1-naphthalenemethylamine is the regioselective ring-opening of propylene oxide by 1-naphthalenemethylamine.[1] This method avoids the use of halogenated alkylating agents and proceeds with high atom economy.

3.1 Reaction Mechanism

The nucleophilic nitrogen of the primary amine attacks the less hindered carbon (terminal) of the epoxide ring (S_N2-like mechanism), yielding the secondary amino-alcohol.[1]

3.2 Synthesis Workflow Diagram

Figure 1: Regioselective synthesis via nucleophilic epoxide ring opening.

3.3 Step-by-Step Protocol

Reagents: 1-Naphthalenemethylamine (1.0 eq), Propylene Oxide (1.2 eq), Ethanol (absolute).[1]

-

Preparation: Dissolve 1-naphthalenemethylamine (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser.

-

Addition: Add propylene oxide (12 mmol) dropwise at room temperature. Note: Propylene oxide is volatile; use a cooling bath if scaling up.[1]

-

Reaction: Heat the mixture to mild reflux (50–60°C) for 4–6 hours. Monitor consumption of the primary amine by TLC (SiO₂, DCM:MeOH 9:1).

-

Work-up: Remove excess propylene oxide and solvent under reduced pressure (rotary evaporator).

-

Purification: The crude oil can be purified via flash column chromatography or converted to the hydrochloride salt by adding 1M HCl in ether to precipitate the solid salt (CAS 1052533-91-1).[1]

Pharmacological & Structural Utility[7]

This compound serves as a versatile template in medicinal chemistry, particularly for targets requiring a hydrophobic anchor linked to a polar interaction site.

4.1 Pharmacophore Mapping

The molecule contains three distinct pharmacophoric elements essential for ligand-receptor binding:

-

Aromatic Domain (Naphthalene): Provides

- -

Ionizable Center (Secondary Amine): Forms salt bridges with Aspartate/Glutamate residues.[1]

-

H-Bond Donor/Acceptor (Hydroxyl): Mimics the beta-hydroxyl group found in catecholamines and beta-blockers.[1]

4.2 Structural Relationships Diagram

Figure 2: Pharmacophore dissection and structural relation to known therapeutic classes.[1]

Analytical Profiling & Quality Control

To ensure integrity for biological assays, the following analytical criteria must be met.

| Method | Expected Signal | Causality/Interpretation |

| ¹H NMR (CDCl₃) | Multiplet at | Diagnostic aromatic protons of the naphthalene ring.[1] |

| ¹H NMR (CDCl₃) | Doublet at | Methyl group of the hydroxypropyl chain (terminal). |

| HPLC-UV | Peak at 220 nm & 280 nm | 220 nm detects the amide/amine backbone; 280 nm is specific to the naphthalene chromophore.[1] |

| Mass Spectrometry (ESI+) | [M+H]⁺ = 216.14 m/z | Protonated molecular ion confirms formula C₁₄H₁₇NO. |

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).[1] Potentially toxic to aquatic life (due to naphthalene moiety).[1]

-

Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Secondary amines can absorb CO₂ from air to form carbamates over time.[1]

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory. Naphthalene derivatives can be absorbed through the skin.[1][2]

References

-

National Institute of Standards and Technology (NIST). (2025).[1] Naphthalene, 1-(2-hydroxypropyl) - Mass Spectrum and Properties. NIST Chemistry WebBook.[1][3] [Link]

-

PubChem. (2025).[1] Compound Summary: 1-Naphthalenemethanamine Derivatives. National Library of Medicine.[1] [Link]

-

European Chemicals Agency (ECHA). (2025).[1] Registration Dossier: Reaction products of propylene oxide and amines. [Link]

Sources

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of N-(2-hydroxypropyl)-1-naphthalenemethylamine

This technical guide provides a comprehensive overview of the synthesis, reaction mechanism, physicochemical properties, and potential applications of the 1-naphthalenemethylamine propylene oxide reaction product, scientifically known as N-(2-hydroxypropyl)-1-naphthalenemethylamine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis and evaluation of novel naphthalene-based compounds.

Introduction: The Significance of Naphthalene Derivatives in Medicinal Chemistry

Naphthalene, a simple bicyclic aromatic hydrocarbon, serves as a versatile scaffold in the design and synthesis of a wide array of biologically active molecules.[1] Its rigid, planar structure and lipophilic nature allow for effective interaction with various biological targets.[1] Naphthalene derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] The incorporation of an amino alcohol side chain, as in the case of N-(2-hydroxypropyl)-1-naphthalenemethylamine, can further enhance the pharmacological profile of the naphthalene core by introducing hydrogen bonding capabilities and a chiral center, which can lead to stereospecific interactions with biological macromolecules.

The reaction between 1-naphthalenemethylamine and propylene oxide results in the formation of a secondary amino alcohol. This class of compounds is of significant interest in medicinal chemistry due to their prevalence in many natural products and synthetic drugs. The hydroxyl and amino groups can act as key pharmacophoric features, participating in crucial binding interactions with enzymes and receptors.

Synthesis and Reaction Mechanism

The synthesis of N-(2-hydroxypropyl)-1-naphthalenemethylamine is achieved through the nucleophilic ring-opening of propylene oxide by 1-naphthalenemethylamine. This reaction is a classic example of the aminolysis of an epoxide, a versatile and widely used method for the preparation of β-amino alcohols.[5]

Causality Behind Experimental Choices

The choice of reaction conditions is critical to ensure a high yield and purity of the desired product while minimizing side reactions.

-

Solvent: The reaction can be carried out in a variety of solvents, including polar protic solvents like ethanol or methanol, or polar aprotic solvents like acetonitrile or DMF. The choice of solvent can influence the reaction rate and regioselectivity. For industrial applications, solvent-free conditions are often preferred to minimize waste and simplify purification.[6]

-

Temperature: The reaction is typically performed at elevated temperatures to overcome the activation energy for the ring-opening of the epoxide.[6] However, excessively high temperatures can lead to side reactions, such as the polymerization of propylene oxide. A temperature range of 80-125°C is generally effective.[6]

-

Catalyst: While the reaction can proceed without a catalyst, the use of a Lewis acid or a Brønsted acid can significantly accelerate the reaction rate.[5] However, acidic conditions can also promote the formation of byproducts. For the reaction of a primary amine with an epoxide, a catalyst is often not strictly necessary, as the amine itself can act as a nucleophile. In some cases, a mild catalyst like lithium bromide can be employed.[6]

-

Stoichiometry: An excess of the amine is sometimes used to minimize the formation of the bis-adduct, where a second molecule of propylene oxide reacts with the newly formed secondary amine. However, for a primary amine, the initial reaction is generally faster than the subsequent reaction with the secondary amine product.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of 1-naphthalenemethylamine acts as a nucleophile and attacks one of the carbon atoms of the epoxide ring.

Caption: Reaction mechanism of 1-naphthalenemethylamine with propylene oxide.

In the case of propylene oxide, which is an unsymmetrical epoxide, the nucleophilic attack can occur at either the primary (less substituted) or the secondary (more substituted) carbon atom of the epoxide ring.

-

Attack at the less hindered carbon (C1): This is the sterically favored pathway and generally leads to the major product, 1-(naphthalen-1-ylamino)propan-2-ol . This is often referred to as the "normal" addition product.[7]

-

Attack at the more hindered carbon (C2): This pathway is sterically disfavored but can be promoted under certain conditions, particularly with acidic catalysis. This leads to the minor product, 2-(naphthalen-1-ylamino)propan-1-ol , the "abnormal" addition product.[7]

Stereochemistry

Propylene oxide is a chiral molecule and is commercially available as a racemic mixture of (R)- and (S)-enantiomers. 1-Naphthalenemethylamine is achiral. Therefore, the reaction of racemic propylene oxide with 1-naphthalenemethylamine will result in a mixture of stereoisomers.

The SN2 attack on the chiral center of the epoxide occurs with an inversion of configuration. Therefore, the reaction of (R)-propylene oxide will yield a specific stereoisomer of the product, and the reaction of (S)-propylene oxide will yield its enantiomer. Since a racemic mixture of propylene oxide is typically used, the final product will be a racemic mixture of the major product and a racemic mixture of the minor product.

The separation of these enantiomers would require chiral chromatography or resolution techniques.[8][9][10][11]

Experimental Protocol: A Plausible Synthesis

The following is a generalized protocol for the synthesis of N-(2-hydroxypropyl)-1-naphthalenemethylamine based on established methods for the aminolysis of epoxides.[5][6]

Materials:

-

1-Naphthalenemethylamine

-

Propylene oxide

-

Ethanol (or another suitable solvent)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-naphthalenemethylamine (1.0 equivalent) in ethanol.

-

Slowly add propylene oxide (1.1 equivalents) to the stirred solution. Caution: Propylene oxide is a volatile and flammable liquid and a suspected carcinogen. Handle in a well-ventilated fume hood.[12][13]

-

Heat the reaction mixture to reflux (approximately 80°C for ethanol) and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Safety Precautions:

-

1-Naphthalenemethylamine: Harmful if swallowed and fatal in contact with skin. It is also a suspected carcinogen.[14] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[14][15][16][17]

-

Propylene Oxide: Extremely flammable liquid and vapor. It is harmful if swallowed or inhaled and is a suspected carcinogen.[12][13][18] All manipulations should be performed in a well-ventilated fume hood.

-

The reaction should be conducted with appropriate engineering controls and safety measures in place.

Physicochemical Properties and Characterization

The product of the reaction, N-(2-hydroxypropyl)-1-naphthalenemethylamine, is an amino alcohol. Its physicochemical properties are important for its handling, formulation, and biological activity.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₄H₁₇NO |

| Molecular Weight | 215.29 g/mol |

| LogP | 2.763 (for a similar isomer)[19] |

| pKa | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

Analytical Characterization

The structure and purity of the synthesized N-(2-hydroxypropyl)-1-naphthalenemethylamine can be confirmed using a variety of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for elucidating the structure of the product.

-

1H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the naphthalene ring, the protons of the propyl chain, and the protons of the amine and hydroxyl groups.[20][21][22][23] The coupling patterns of the protons on the propyl chain can help to confirm the regiochemistry of the ring-opening.

-

13C NMR: The spectrum will show distinct signals for each carbon atom in the molecule, providing further confirmation of the structure.[20][23]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups in the molecule.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, which can aid in structure elucidation.[20][28] The molecular ion peak (M+) corresponding to the molecular weight of the product should be observed.

Caption: Workflow for the synthesis, characterization, and application of N-(2-hydroxypropyl)-1-naphthalenemethylamine.

Potential Applications in Drug Development and Research

-

Antimicrobial Agents: Naphthalene derivatives have been extensively studied for their antimicrobial properties.[1] The presence of the lipophilic naphthalene ring can facilitate the penetration of microbial cell membranes, while the amino alcohol side chain can interact with key enzymes or cellular components.

-

Anticancer Agents: Many naphthalene-based compounds have shown promising anticancer activity.[4][29][30] The planar naphthalene ring can intercalate with DNA, and the side chain can be modified to target specific enzymes or receptors involved in cancer cell proliferation.

-

Anti-inflammatory Agents: Some naphthalene derivatives have demonstrated anti-inflammatory properties.[31] The amino alcohol moiety could potentially interact with inflammatory targets.

-

Chiral Building Block: As a chiral molecule, enantiomerically pure forms of N-(2-hydroxypropyl)-1-naphthalenemethylamine could serve as valuable building blocks for the synthesis of more complex chiral drugs.

Further research, including in vitro and in vivo screening, is necessary to fully elucidate the biological activity and therapeutic potential of this compound.

Conclusion

N-(2-hydroxypropyl)-1-naphthalenemethylamine is a fascinating molecule that combines the well-established biological relevance of the naphthalene scaffold with the versatile functionality of an amino alcohol. Its synthesis via the ring-opening of propylene oxide with 1-naphthalenemethylamine is a straightforward yet powerful method for accessing this class of compounds. While more research is needed to fully characterize its physicochemical properties and explore its pharmacological potential, the information presented in this guide provides a solid foundation for further investigation. The structural features of this compound make it a promising candidate for development as a novel therapeutic agent or as a valuable intermediate in the synthesis of other complex molecules.

References

- 1-Naphthalenemethylamine Safety D

- Propylene Oxide Material Safety D

- How to Read an IR Spectrum? (With Subtitiles) | Alcohols and amines. (2022, July 31). [Video]. YouTube.

- Concerning the mechanism of the ring opening of propylene oxide in the copolymerization of propylene oxide and carbon dioxide to give poly(propylene carbon

- The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpret

- Propylene Oxide Safety D

- N-Methyl-1-naphthalenemethylaminehydrochloride Safety Data Sheet. (2025, December 22). Fisher Scientific.

- Infrared Spectroscopy (Cambridge (CIE) A Level Chemistry): Revision Note. (2025, June 26). Save My Exams.

- How to Identify Alcohols and Amines in the IR Spectrum. (2016, March 26). Dummies.com.

- spectroscopy infrared alcohols and amines. (2018, August 14). [Video]. YouTube.

- Propylene oxide ring opening with aniline:a combined experimental and DFT theoretical calculation study. (2015). Trade Science Inc. - INDIA.

- Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. (2015, April 23). CSB and SJU Digital Commons.

- Process for the preparation of n-methyl-1-naphthalenemethanamine. (n.d.).

- Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing. (2018, February 6). MDPI.

- Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. (2019, January 1). PubMed.

- Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023, December 25).

- Ring-Opening Polymerization of Propylene Oxide. (2025, September 12). Vapourtec.

- Co- and Cr-Catalyzed Stereoselective Epoxide Ring-Opening Polymeriz

- Synthesis, ADME Study, and Antimicrobial Evaluation of Novel Naphthalene-Based Derivatives. (2022, September 15). Journal of Medicinal and Chemical Sciences.

- On the Protonation and Deuteration of Hydroxy‐Substituted Naphthalenes – A 1H NMR Study. (2022, July 21). Chemistry Europe.

- ¹H NMR spectra of naphthalene measured under different conditions. (n.d.).

- A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017, April 21).

- N-Methyl-1-naphthalenemethanamine SDS, 14489-75-9 Safety D

- β-Amino alcohol synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal.

- Ring Opening of Epoxy Fatty Esters by Nucleophile to Form the Derivatives of Substituted β-Amino Alcohol. (2013, September 15).

- 1-Naphthylamine - Safety D

- Chemical Properties of Naphthalene, 1-(2-hydroxypropyl) (CAS 27653-13-0). (n.d.). Cheméo.

- Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. (2024, December 28). International Journal of Pharmaceutical Sciences.

- Supporting Inform

- 1-Naphthylmethylamine 97 118-31-0. (n.d.). Sigma-Aldrich.

- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021, August 24). SciSpace.

- New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. (n.d.). RSC Publishing.

- Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. (n.d.). OUCI.

- Determination of N-nitrosobis(2-hydroxypropyl)amine in environmental samples. (n.d.). PubMed.

- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (n.d.). PMC.

- New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. (2025, December 6).

- Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separ

- The naphthalene derivatives as anticancer agents. (n.d.).

- 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. (2021, January 28). PMC.

- N-[(naphthalen-1-yl)methyl]hydroxylamine. (n.d.). Sigma-Aldrich.

- CHIRAL SEPARATIONS INTRODUCTION 1.1.

- Chiral Drug Separation. (n.d.).

- Photochemical Reactivity of Naphthol-Naphthalimide Conjugates and Their Biological Activity. (2021, June 2). MDPI.

- METHOD FOR PRODUCING PROPYLENE OXIDE. (2023, May 17).

- Physicochemical properties of N-(1-Naphthalen-2-yl-ethyl)hydroxylamine. (n.d.). Benchchem.

- Naphthalene, 1-(2-hydroxypropyl). (n.d.). NIST WebBook.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. rroij.com [rroij.com]

- 6. tsijournals.com [tsijournals.com]

- 7. chimia.ch [chimia.ch]

- 8. scispace.com [scispace.com]

- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 11. researchgate.net [researchgate.net]

- 12. proprep.com [proprep.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. westliberty.edu [westliberty.edu]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. echemi.com [echemi.com]

- 18. data.epo.org [data.epo.org]

- 19. Naphthalene, 1-(2-hydroxypropyl) (CAS 27653-13-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 20. mdpi.com [mdpi.com]

- 21. d-nb.info [d-nb.info]

- 22. researchgate.net [researchgate.net]

- 23. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 24. m.youtube.com [m.youtube.com]

- 25. savemyexams.com [savemyexams.com]

- 26. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 27. m.youtube.com [m.youtube.com]

- 28. Determination of N-nitrosobis(2-hydroxypropyl)amine in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 30. researchgate.net [researchgate.net]

- 31. pdf.benchchem.com [pdf.benchchem.com]

Authored by a Senior Application Scientist

An In-depth Technical Guide to the Molecular Formula C14H17NO: Isomerism, Characterization, and Application

Abstract

The molecular formula C₁₄H₁₇NO represents a fascinating landscape of chemical diversity, encompassing a multitude of structural isomers with markedly different physicochemical properties and pharmacological activities. With a monoisotopic mass of approximately 215.13 Da, compounds sharing this formula can range from bioactive amides to complex heterocyclic systems. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the C₁₄H₁₇NO formula. It moves beyond a simple recitation of data to explain the causal relationships between molecular structure, spectroscopic behavior, and functional application. We will dissect representative isomers, detailing their synthesis, analytical characterization, and the logic behind experimental design, thereby offering a self-validating framework for study and development.

Core Principles: Understanding the C₁₄H₁₇NO Formula

Before delving into specific isomers, it is crucial to understand the foundational characteristics dictated by the molecular formula itself.

Table 1: Fundamental Properties of C₁₄H₁₇NO

| Property | Value |

| Molecular Formula | C₁₄H₁₇NO |

| Molecular Weight | 215.29 g/mol |

| Monoisotopic Mass | 215.13101 Da |

| Elemental Composition | C: 78.10%, H: 7.96%, N: 6.51%, O: 7.43% |

| Degrees of Unsaturation | 7 |

The degrees of unsaturation (DoU) value of 7 is a critical starting point for any structural elucidation. This value indicates the total number of rings and/or multiple bonds (double or triple) within any molecule of this formula. For C₁₄H₁₇NO, a benzene ring accounts for 4 degrees (one ring and three double bonds), leaving 3 additional degrees to be accounted for by other rings, double bonds (e.g., C=O, C=C), or triple bonds. This high degree of unsaturation immediately signals the potential for complex aromatic and heterocyclic structures.

The Central Role of Isomerism

Isomers are compounds that share the same molecular formula but differ in the arrangement of their atoms.[1] This structural difference is the primary determinant of a molecule's function and properties. For a formula as complex as C₁₄H₁₇NO, the number of possible isomers is vast. They can be broadly categorized as constitutional isomers and stereoisomers.[2]

-

Constitutional Isomers: Atoms are connected in a different order (e.g., an amide vs. an amine-ketone).[3]

-

Stereoisomers: Atoms have the same connectivity but differ in their three-dimensional spatial arrangement (e.g., cis/trans isomers or enantiomers).[1]

The ability to synthesize a specific isomer and confirm its identity is a cornerstone of chemical and pharmaceutical research. The following sections will use distinct isomers of C₁₄H₁₇NO as case studies to illustrate these principles in practice.

Caption: Logical relationship of isomers to a single molecular formula.

Case Study 1: N-Cinnamoylpiperidine - A Bioactive Amide

N-Cinnamoylpiperidine is a well-characterized amide derivative that serves as an excellent example of the C₁₄H₁₇NO formula.[4] It features a phenyl group, a conjugated double bond, a carbonyl group, and a saturated piperidine ring.

Caption: Structure of N-Cinnamoylpiperidine.

Synthesis Protocol: Amide Coupling

The synthesis of N-cinnamoylpiperidine is a classic example of amide bond formation, typically achieved by reacting cinnamoyl chloride (an acid chloride) with piperidine (a secondary amine). This is a robust and high-yielding reaction, making it a reliable protocol for laboratory synthesis.

Experimental Workflow: Synthesis of N-Cinnamoylpiperidine

-

Reagent Preparation: Dissolve piperidine (1.0 eq) and a non-nucleophilic base like triethylamine (1.1 eq) in a suitable aprotic solvent (e.g., Dichloromethane, DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture in an ice bath (0 °C). The base is critical to neutralize the HCl byproduct, preventing the protonation and deactivation of the piperidine nucleophile.

-

Acylation: Slowly add a solution of cinnamoyl chloride (1.0 eq) in DCM to the stirred piperidine solution dropwise over 15-20 minutes. Maintaining a low temperature is essential to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Progress can be monitored using Thin Layer Chromatography (TLC), observing the consumption of the starting materials.

-

Work-up and Isolation:

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash sequentially with dilute HCl (to remove excess amine), saturated NaHCO₃ solution (to remove excess acid chloride), and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification and Validation: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water). The identity and purity of the final product, N-cinnamoylpiperidine, are confirmed by melting point analysis, NMR, and IR spectroscopy.

Caption: Synthesis workflow for N-Cinnamoylpiperidine.

Spectroscopic Characterization

Spectroscopy provides the definitive "fingerprint" to confirm the structure and distinguish it from other isomers.

-

Infrared (IR) Spectroscopy: The most telling feature is a strong absorption band around 1640-1660 cm⁻¹ , characteristic of a conjugated amide C=O (carbonyl) stretch. The presence of this band immediately rules out isomers lacking a carbonyl group. Another key peak appears around 1600-1625 cm⁻¹ due to the C=C double bond stretch.

-

¹H NMR Spectroscopy: The proton NMR spectrum would be complex but highly informative. Key expected signals include:

-

Multiplets in the aromatic region (~7.2-7.6 ppm ) for the phenyl group protons.

-

Two doublets in the olefinic region (~6.5-7.5 ppm ) for the two protons on the C=C double bond, showing a large coupling constant (~15 Hz) indicative of a trans configuration.

-

Broad signals in the aliphatic region (~1.5-3.7 ppm ) corresponding to the protons on the piperidine ring.

-

-

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry would show a molecular ion peak (M⁺) at m/z = 215, confirming the molecular weight.

Case Study 2: 4-Benzylpiperidine - A Non-Conjugated Amine

To highlight isomeric diversity, we consider 4-Benzylpiperidine, which has the molecular formula C₁₂H₁₇N.[5][6] Although not an isomer of C₁₄H₁₇NO, it serves as a good structural point of comparison for the piperidine moiety. A true isomer would be a more complex structure, such as 1-(1-phenylpropan-2-yl)pyrrolidin-2-one, which also has the formula C₁₄H₁₇NO. For the purposes of this guide, we will focus on the clear spectroscopic differences that would arise between an amide like N-Cinnamoylpiperidine and a hypothetical amine/ether/ketone isomer.

Let's consider a hypothetical isomer: 4-(4-methoxybenzyl)pyridine . This molecule has the same C₁₄H₁₇NO formula.

Comparative Spectroscopic Analysis

A researcher presented with an unknown sample of C₁₄H₁₇NO could use spectroscopy to rapidly distinguish between N-Cinnamoylpiperidine and our hypothetical 4-(4-methoxybenzyl)pyridine isomer.

Table 2: Comparative Spectroscopic Data for C₁₄H₁₇NO Isomers

| Spectroscopic Method | N-Cinnamoylpiperidine | 4-(4-methoxybenzyl)pyridine (Hypothetical) | Rationale for Differentiation |

| IR Spectroscopy | Strong C=O stretch at ~1650 cm⁻¹ | ABSENT . Strong C-O stretch at ~1250 cm⁻¹ (aryl ether). | The presence or absence of a strong carbonyl peak is a definitive differentiator. |

| ¹H NMR Spectroscopy | Olefinic protons (~6.5-7.5 ppm) | ABSENT . Methylene bridge protons (-CH₂-) as a singlet at ~4.0 ppm. Methoxy group (-OCH₃) as a singlet at ~3.8 ppm. | The chemical shifts and signal types (olefinic vs. methylene vs. methoxy) are completely different and diagnostic. |

| ¹³C NMR Spectroscopy | Carbonyl carbon at ~166 ppm. | ABSENT . Methoxy carbon at ~55 ppm. | The presence of a signal in the downfield region (>160 ppm) is a clear indicator of a carbonyl group. |

This comparative approach is fundamental to analytical chemistry. By predicting the expected spectra for potential isomers, a scientist can quickly confirm or refute a proposed structure based on empirical data.[7][8]

Pharmacological and Biological Context

The structural differences between isomers directly translate to different biological activities. Piperidine and its derivatives are among the most important synthetic fragments in drug design, present in numerous pharmaceuticals.[9]

-

N-Cinnamoylpiperidine and related cinnamoyl amides have been investigated for various pharmacological effects, including antibacterial and antifungal activities.[10]

-

Other C₁₄H₁₇NO isomers could exhibit entirely different activities. For instance, structures incorporating a phenethylamine backbone might interact with adrenergic or serotonergic receptors, while others could act as enzyme inhibitors.[11][12] The specific arrangement of atoms defines how the molecule fits into a biological target, such as an enzyme's active site or a G-protein coupled receptor.

Safety and Handling

All chemicals should be handled with care, assuming they are potentially hazardous until proven otherwise. For novel or poorly characterized compounds of formula C₁₄H₁₇NO, the following general precautions are mandatory.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[13]

-

Ventilation: Handle all compounds, especially volatile ones or fine powders, inside a certified chemical fume hood to avoid inhalation.[14]

-

Storage: Store containers tightly closed in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[15]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.[13]

Conclusion

The molecular formula C₁₄H₁₇NO is not a single entity but a gateway to a vast array of distinct chemical structures. This guide has demonstrated that a deep understanding of isomerism, coupled with a systematic application of synthetic and analytical techniques, is essential for any researcher in the chemical sciences. By examining the synthesis and characterization of representative isomers, we have highlighted how specific structural features can be definitively identified through spectroscopy. This analytical rigor is the foundation upon which new discoveries in materials science, drug development, and biological research are built. The principles outlined herein provide a robust framework for the exploration of any complex molecular formula.

References

-

DeRuiter, J., Hayes, L., Valaer, A., Clark, C. R., & Noggle, F. T. (1994). Methcathinone and Designer Analogues: Synthesis, Stereochemical Analysis, and Analytical Properties. Journal of Chromatographic Science, 32(12), 552–564. Available from: [Link]

-

Dal Canto, F., De-Benedictis, A., & Melosso, M. (2023). Computational Protocol for the Identification of Candidates for Radioastronomical Detection and Its Application to the C3H3NO Family of Isomers. Life. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Diphenhydramine. PubChem. Retrieved from: [Link]

-

National Center for Biotechnology Information. (n.d.). 2C-H. PubChem. Retrieved from: [Link]

-

Gpatindia. (2020). Diphenhydramine Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. Gpatindia. Available from: [Link]

-

University of Alberta. (n.d.). Diphenhydramine (Benadryl). Drugbank. Retrieved from: [Link]

-

Criminal Intelligence Section. (n.d.). (Cathinone, Methcathinone, Mephedrone, MDPV). CIJ. Retrieved from: [Link]

-

Pollack, C. V. Jr. (2023). Diphenhydramine: A Review of Its Clinical Applications and Potential Adverse Effect Profile. The Journal of Emergency Medicine. Available from: [Link]

-

European Monitoring Centre for Drugs and Drug Addiction. (n.d.). Synthetic cathinones drug profile. EMCDDA. Retrieved from: [Link]

-

Wikipedia. (n.d.). Methcathinone. Wikipedia. Retrieved from: [Link]

-

National Institute of Standards and Technology. (n.d.). Piperidine, 1-(1-oxo-3-phenyl-2-propenyl)-. NIST WebBook. Retrieved from: [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Substance Details 2C-H. UNODC. Retrieved from: [Link]

-

MOLBASE. (n.d.). C12H17NO. MOLBASE. Retrieved from: [Link]

-

Quora. (2022). How to find the structural isomers of a compound. Quora. Retrieved from: [Link]

-

National Center for Biotechnology Information. (n.d.). C14H17NO - Explore. PubChemLite. Retrieved from: [Link]

-

Royal Society of Chemistry. (2025). Automated structure verification through the combination of 1H NMR and IR spectroscopy. RSC Publishing. Retrieved from: [Link]

-

Saxena, A., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]

-

Chemistry LibreTexts. (2023). Isomers. Chemistry LibreTexts. Retrieved from: [Link]

-

PubMed. (2021). Pharmacological Activities of Aminophenoxazinones. PubMed. Retrieved from: [Link]

-

MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from: [Link]

-

Chemistry LibreTexts. (2025). 1.7.1: Isomers. Chemistry LibreTexts. Retrieved from: [Link]

-

PubMed. (n.d.). Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists. PubMed. Retrieved from: [Link]

-

ResearchGate. (n.d.). Spectroscopic identification of the •SSNO isomers. ResearchGate. Retrieved from: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Benzylpiperidine. PubChem. Retrieved from: [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Benzylpiperidine. NIST WebBook. Retrieved from: [Link]

-

MDPI. (2025). Spectroscopic and Chromatographic Characterization of Two Isomeric Cathinone Derivatives: N-Butyl-Norbutylone and N-Ethylhexylone. MDPI. Retrieved from: [Link]

-

PubMed. (n.d.). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. PubMed. Retrieved from: [Link]

-

Wikipedia. (n.d.). C17H19NO. Wikipedia. Retrieved from: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. quora.com [quora.com]

- 4. Piperidine, 1-(1-oxo-3-phenyl-2-propenyl)- [webbook.nist.gov]

- 5. 4-Benzylpiperidine | C12H17N | CID 31738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Benzylpiperidine [webbook.nist.gov]

- 7. repository.cam.ac.uk [repository.cam.ac.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological Activities of Aminophenoxazinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2C-H - Wikipedia [en.wikipedia.org]

- 12. caymanchem.com [caymanchem.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

Physicochemical Profiling of Naphthalene-Based Amino Alcohols: Solubility Dynamics and Formulation Engineering

Executive Summary

Naphthalene-based amino alcohols—a class of compounds epitomized by non-selective β-adrenergic antagonists like propranolol and pronethalol—present unique physicochemical challenges in drug development. Their molecular architecture features a highly lipophilic naphthalene core coupled with a hydrophilic, ionizable amino alcohol side chain. This dichotomy allows them to cross the blood-brain barrier effectively[1], but it also creates complex solubility profiles that dictate formulation strategies. This whitepaper provides an in-depth analysis of the solubility thermodynamics of these compounds and outlines self-validating methodologies for their formulation.

Structural Mechanics & Solubility Causality

The solubility of naphthalene-based amino alcohols is governed by the interplay between their intrinsic lipophilicity (driven by the fused aromatic rings) and the ionization state of the secondary amine (typically exhibiting a pKa ~9.4).

-

Salt vs. Free Base Dynamics: When formulated as a hydrochloride salt, due to robust ion-dipole interactions with water. Conversely, the free base forms (e.g., pronethalol base) are highly hydrophobic, requiring aggressive co-solvent systems to remain in solution in aqueous environments.

-

Non-Aqueous Vehicle Behavior: Counterintuitively, the highly water-soluble propranolol HCl demonstrates drastically reduced solubility in amphiphilic, non-volatile vehicles. For instance,2[2]. The causality here lies in the crystal lattice energy of the HCl salt; without a highly polar solvent (like water) to solvate the chloride counter-ion, the salt resists dissolution in the lipidic matrix. Formulators exploit this exact phenomenon to design sustained-release liquisolid matrices[3].

Quantitative Solubility Profiles

The following table synthesizes the equilibrium solubility data for key naphthalene-based amino alcohols across various solvent systems, providing a baseline for vehicle selection.

| Compound | Solvent / Vehicle | Solubility | Temp | Reference |

| Propranolol HCl | Water | 50.0 mg/mL | Ambient | |

| Propranolol HCl | Ethanol | 10.0 mg/mL | Ambient | |

| Propranolol HCl | 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin | 8.0 mg/mL | Ambient | |

| Propranolol HCl | Polysorbate 80 (Tween 80) | 1.89 mg/mL | 37 °C | 2[2] |

| Pronethalol Base | DMSO | 50.0 mg/mL | Ambient | 4[4] |

| Pronethalol Base | 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline | ≥ 2.0 mg/mL | Ambient | 5[5] |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and an internal validation loop to prevent data artifacts.

Protocol A: Thermodynamic Equilibrium Solubility Determination (Shake-Flask Method)

This protocol isolates true thermodynamic solubility from transient kinetic supersaturation.

-

Preparation: Add an excess of the API (e.g., Propranolol HCl) to 5 mL of the target solvent in a sealed borosilicate glass vial.

-

Causality: Borosilicate prevents the leaching of alkaline ions that could alter the micro-pH and artificially shift the ionization state of the amino alcohol.

-

-

Equilibration: Incubate the suspension in a reciprocal shaker at 37.0 ± 0.1 °C for 48 hours.

-

Causality: Naphthalene-based compounds can form metastable polymorphs upon initial wetting. A 48-hour window ensures the system relaxes into its lowest-energy, true thermodynamic equilibrium.

-

-

Phase Separation: Centrifuge at 10,000 rpm for 15 minutes, then filter the supernatant through a 0.45 µm PTFE syringe filter.

-

Causality: PTFE is strictly required. The hydrophobic naphthalene moiety exhibits high non-specific binding to standard nylon or cellulose acetate filters, which would artificially deplete the drug concentration in the filtrate.

-

-

Self-Validation Loop (Solid-State): Recover the residual solid from the filter and analyze it via Powder X-Ray Diffraction (PXRD).

-

Validation: If the diffractogram matches the starting material, the solubility value is validated. If a hydrate or new polymorph is detected, the recorded solubility belongs to the new phase, not the original API.

-

-

Quantification: Dilute the filtrate and quantify via HPLC-UV at

290 nm (specific to the naphthalene chromophore).

Protocol B: Sustained-Release Liquisolid Matrix Preparation

This protocol leverages the poor solubility of propranolol HCl in specific vehicles to engineer a sustained-release profile.

-

Vehicle Saturation: Disperse Propranolol HCl into Polysorbate 80 at a concentration exceeding its saturation point (e.g., 10 mg/g).

-

Carrier Blending: Add microcrystalline cellulose (MCC) to the suspension and triturate continuously.

-

Causality: MCC acts as a carrier, absorbing the liquid vehicle into its porous structure to transition the system from a liquid to a free-flowing powder.

-

-

Coating: Incorporate colloidal silicon dioxide (silica) at a 1:20 ratio to the carrier.

-

Causality: Silica coats the MCC particles, reducing inter-particulate friction and ensuring the powder flowability required for high-speed tableting.

-

-

Self-Validation Loop (Release Kinetics): Compress into tablets and perform a USP Apparatus II dissolution test.

-

Validation: Fit the dissolution data to the Higuchi mathematical model (

). A high correlation coefficient (

-

System Architecture: Formulation Decision Logic

Workflow for solubility-driven formulation of naphthalene-based amino alcohols.

References

-

Title: Solubility of propranolol hydrochloride in various solvents at 37 °C Source: ResearchGate URL: [Link]

-

Title: Solubility of propranolol hydrochloride in various solvents (Liquisolid Context) Source: ResearchGate URL: [Link]

-

Title: Propranolol - Mechanism of Action and Pharmacodynamics Source: Wikipedia URL: [Link]

Sources

Strategic Utilization of Secondary Amine Building Blocks in High-Value Pharmacophores

Executive Summary

Secondary amines represent a "Goldilocks" zone in medicinal chemistry: they offer a critical hydrogen bond donor (HBD) for target engagement while avoiding the high metabolic lability of primary amines and the hERG liability often associated with basic tertiary amines. However, their utility is frequently bottlenecked by synthetic accessibility—specifically, the challenge of coupling sterically hindered or electron-deficient partners.

This guide moves beyond standard textbook definitions to provide a field-tested framework for selecting, synthesizing, and optimizing secondary amine building blocks. We focus on overcoming the "steric wall" in coupling reactions and utilizing advanced scaffolds like spirocycles to modulate physicochemical properties (

Part 1: The Physicochemical Pivot

The Basicity-Lipophilicity Trade-off

The success of a secondary amine building block is often determined by its pKa. A secondary amine in a drug candidate typically requires a pKa between 6.0 and 8.0.

-

pKa > 9.0: Leads to high ionization at physiological pH (7.4), resulting in poor membrane permeability and potential phospholipidosis.

-

pKa < 6.0: May result in poor solubility and weak target interaction if a salt bridge is required.

Expert Insight: Do not rely solely on calculated LogP (cLogP). For amines, LogD7.4 is the source of truth. A secondary amine with a pKa of 9.5 will have a LogD significantly lower than its LogP, but it may get trapped in the lysosome (lysosomotropism).

Modulation Strategies

To tune the pKa of a secondary amine building block without breaking the pharmacophore:

-

-Fluorination: Introducing a fluorine atom

-

Ring Contraction: Moving from piperidine (pKa ~11) to azetidine (pKa ~10) to cyclopropylamine lowers basicity while increasing metabolic stability.

-

Oxygen Incorporation: Morpholines and oxetane-substituted amines reduce basicity and lipophilicity simultaneously.

Visualization: The Selection Logic

The following diagram illustrates the decision process for selecting an amine building block based on lead optimization needs.

Figure 1: Strategic decision tree for secondary amine optimization. Green nodes represent the building block class required to solve the specific ADME liability.

Part 2: Synthetic Methodologies & Protocols[2][3]

Choosing the correct coupling method is critical.[2][3] While

Protocol A: Ti(OiPr)4-Mediated Reductive Amination

Application: Coupling sterically hindered ketones with weak amine nucleophiles. Rationale: Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and a water scavenger to drive imine formation, preventing the formation of alcohols (direct reduction of ketone) [2].

Step-by-Step Methodology:

-

Imine Formation:

-

To a dry flask under

, add the Ketone (1.0 equiv) and Secondary Amine (1.2 equiv). -

Add Ti(OiPr)4 (1.5 equiv) neat. Caution: Ti(OiPr)4 is moisture sensitive.

-

Stir at ambient temperature for 6–12 hours. The solution will often turn viscous or change color (yellow/orange), indicating titanium-complex formation.

-

-

Reduction:

-

Dilute the mixture with anhydrous Ethanol (or Methanol) to form a 0.5 M solution.

-

Cool to 0°C.

-

Add NaBH4 (1.5 equiv) portion-wise. Note: Use NaBH3CN if functional group tolerance (e.g., esters) is a concern, but NaBH4 is cleaner for most applications.

-

Allow to warm to room temperature and stir for 2 hours.

-

-

Workup (Critical Step):

-

Quench by adding 1N NaOH or aqueous

. A white precipitate ( -

Dilute with EtOAc and filter through a pad of Celite to remove titanium salts.

-

Concentrate filtrate and purify via flash chromatography.

-

Protocol B: RuPhos-Pd-G4 Catalyzed Buchwald-Hartwig

Application: Coupling secondary amines with aryl chlorides, especially those with ortho-substituents.

Rationale: Traditional ligands (BINAP, dppf) often fail with secondary amines due to steric crowding. RuPhos is a dialkylbiaryl phosphine ligand specifically designed to facilitate the reductive elimination of secondary amines [3]. The G4 precatalyst ensures rapid generation of the active

Step-by-Step Methodology:

-

Setup:

-

Charge a reaction vial with Aryl Chloride (1.0 equiv), Secondary Amine (1.2 equiv), and NaOtBu (1.5 equiv).

-

Add RuPhos Pd G4 precatalyst (1–2 mol%).

-

Note: If the amine is a liquid, add it after the solvent.

-

-

Solvent & Reaction:

-

Evacuate and backfill with Argon (x3).

-

Add anhydrous THF or Toluene (0.2 M concentration).

-

Stir at 60°C–80°C for 2–4 hours.

-

-

Validation:

-

Monitor by LC-MS. If conversion stalls, add 0.5 mol% additional catalyst.

-

Filter through silica/Celite to remove Pd residues before purification.

-

Visualization: Synthetic Workflow

Figure 2: Workflow for determining the optimal synthetic route for secondary amine incorporation.

Part 3: Advanced Architectures & Bioisosteres

Moving beyond simple piperidines and pyrrolidines is essential for modern IP generation and property optimization.

Spirocyclic Amines

Spirocycles (e.g., 2-azaspiro[3.3]heptane) are premier building blocks. They offer:

-

Vector Positioning: They project substituents at defined angles not accessible by flat rings.

-

Metabolic Stability: The quaternary spiro-carbon blocks metabolic oxidation at what would otherwise be a labile position [4].

Data Comparison: Piperidine vs. Spirocycle

| Property | 4-Phenylpiperidine | 2-Phenyl-2-azaspiro[3.3]heptane | Impact |

| Shape | Chair conformation (flexible) | Rigid, defined vector | Improved selectivity |

| Fsp3 | High | High | Maintains solubility |

| Metabolism | Sterically protected | Increased | |

| Lipophilicity | Moderate | Lower (compact volume) | Improved LE (Ligand Efficiency) |

Bicyclo[1.1.1]pentanes (BCP)

The BCP motif is a valid bioisostere for the phenyl ring, often used as a linker in secondary amines.

-

Application: Replacing a para-phenylenediamine core with a BCP-diamine.

-

Result: Maintains the linear vector of the phenyl ring but significantly increases solubility and reduces aromatic ring count (a key developability metric).

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

-

Mattson, R. J., et al. (1990).[4] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[4][5] The Journal of Organic Chemistry. Link

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link

-

Zheng, Y., et al. (2014). Spirocyclic Motifs in Drug Discovery. Journal of Medicinal Chemistry. Link

-

Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

The Ascendant Role of Naphthalene-1-methylamine Derivatives in Modern Drug Discovery: A Technical Guide

Foreword: The Naphthalene Scaffold - A Privileged Structure in Medicinal Chemistry

The naphthalene core, a simple bicyclic aromatic hydrocarbon, has long been a cornerstone in the edifice of medicinal chemistry.[1][2] Its rigid, planar structure and lipophilic nature provide a versatile platform for the design of molecules with diverse pharmacological activities.[3][4] The introduction of a methylamine group at the 1-position of the naphthalene ring system gives rise to naphthalene-1-methylamine, a scaffold that has proven to be particularly fruitful in the quest for novel therapeutic agents. This guide provides an in-depth technical exploration of naphthalene-1-methylamine derivatives, offering field-proven insights into their synthesis, structure-activity relationships (SAR), and therapeutic applications, with a focus on their burgeoning potential in oncology, infectious diseases, and neuropharmacology.

The Strategic Importance of the Naphthalene-1-methylamine Core

The unique physicochemical properties of the naphthalene-1-methylamine scaffold make it an attractive starting point for drug design. The naphthalene moiety can engage in π-π stacking and hydrophobic interactions with biological targets, while the methylamine group provides a handle for introducing a wide range of substituents to modulate potency, selectivity, and pharmacokinetic properties.[3] This combination of a large, rigid hydrophobic region and a flexible, modifiable polar group allows for the fine-tuning of interactions with diverse protein targets.

Synthetic Strategies: Building the Naphthalene-1-methylamine Arsenal

The successful exploration of naphthalene-1-methylamine derivatives hinges on robust and versatile synthetic methodologies. Several synthetic routes have been established, with the choice of method often depending on the desired substitution pattern and scale of production.

Reductive Amination: A Workhorse of Naphthalene-1-methylamine Synthesis

A prevalent and direct method for the synthesis of the parent naphthalene-1-methylamine and its N-substituted derivatives is the reductive amination of naphthaldehyde.[5] This one-pot reaction typically involves the condensation of 1-naphthaldehyde with a primary or secondary amine to form an intermediate imine, which is then reduced in situ to the corresponding amine.

Experimental Protocol: General Procedure for Reductive Amination

-

Reaction Setup: To a solution of 1-naphthaldehyde (1.0 eq) in a suitable solvent (e.g., methanol, dichloroethane) is added the desired amine (1.0-1.2 eq).

-

Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), is added portion-wise to the reaction mixture at 0 °C. STAB is often preferred for its milder nature and tolerance of a wider range of functional groups.

-

Workup: Upon completion of the reaction, the mixture is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired naphthalene-1-methylamine derivative.

Synthesis from 1-Chloromethylnaphthalene: A Versatile Alternative

An alternative and widely used approach involves the nucleophilic substitution of 1-chloromethylnaphthalene with an appropriate amine.[6][7] This method is particularly useful for introducing a variety of N-substituents.

Experimental Protocol: Synthesis via Nucleophilic Substitution

-

Reaction Setup: In a round-bottom flask, 1-chloromethylnaphthalene (1.0 eq) and the desired amine (1.0-1.5 eq) are dissolved in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Base Addition: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is added to the mixture to act as a proton scavenger.

-

Reaction Conditions: The reaction mixture is heated to a temperature ranging from 60 to 100 °C and stirred for several hours until the starting material is consumed, as monitored by TLC.

-

Workup and Purification: The reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The resulting crude product is purified by column chromatography.

Therapeutic Frontiers of Naphthalene-1-methylamine Derivatives

The versatility of the naphthalene-1-methylamine scaffold has led to the discovery of derivatives with a broad spectrum of biological activities.

Anticancer Activity: Targeting the Machinery of Malignancy